6-Azaspiro[3.4]octan-2-ylmethanethiol
Description
6-Azaspiro[3.4]octan-2-ylmethanethiol is a spirocyclic compound featuring a six-membered azaspiro ring fused with a four-membered hydrocarbon ring. The thiol (-SH) group at the 2-position confers nucleophilic reactivity, making it valuable in medicinal chemistry for conjugation or as a linchpin in targeted drug design. Its rigid spirocyclic scaffold enhances binding selectivity by reducing conformational flexibility, as observed in kinase inhibitor studies targeting CK2α . Derivatives of this core structure, such as N-BOC-protected variants, are widely used in synthesis to improve stability and solubility during intermediate steps .
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
6-azaspiro[3.4]octan-2-ylmethanethiol |
InChI |
InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2 |
InChI Key |
XEBDORDUFRYNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .
Industrial Production Methods
Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in reactions involving 6-Azaspiro[3.4]octan-2-ylmethanethiol include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .
Scientific Research Applications
6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Spirocyclic Compounds
The following table compares 6-Azaspiro[3.4]octan-2-ylmethanethiol with structurally related compounds, emphasizing ring size, substituents, pharmacological activity, and synthetic utility:
Key Observations:
Ring Strain and Flexibility: The 6-azaspiro[3.4]octane core exhibits lower ring strain compared to 7-azaspiro[3.5]nonane derivatives, enhancing conformational stability in kinase-targeting linkers . Smaller rings (e.g., 6-azaspiro[2.5]octane) may compromise binding pocket compatibility but improve metabolic stability due to fluorinated substituents .
Functional Group Impact :
- Thiol (-SH) groups enable disulfide bond formation or metal coordination, whereas amine (-NH₂) or carboxylate (-COO-) groups prioritize hydrogen bonding or enzymatic inhibition .
- Bulky substituents (e.g., BOC groups) enhance solubility but may reduce cell permeability .
Pharmacological Relevance :
- 6-Azaspiro[3.4]octan-2-ylmethanethiol derivatives show promise in CK2α inhibition, while 6-azaspiro[2.5]octane analogs are prioritized for MAGL inhibition due to fluorinated ester motifs .
- Diazaspiro variants (e.g., 1,6-diazaspiro[3.4]octane) introduce additional hydrogen-bonding sites, broadening target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
